Cedrenyl acetate
Description
Cedrenyl acetate (CAS 1405-92-1), with the molecular formula C₁₇H₂₆O₂ and a molecular weight of 262.39 g/mol, is a terpene-derived acetate ester widely used in the fragrance industry. It is characterized by a soft, woody cedarwood aroma with faint fresh undertones, though its scent profile varies significantly depending on the ratio of cedrenyl to cedryl esters in commercial preparations . Its primary application lies in perfumery, where it serves as a base note in ambergris, coniferous, and woody accords for both men’s and women’s fragrances . Despite its versatility, its lack of olfactory uniqueness and variability across suppliers limit its dominance in high-end formulations .
Globally, this compound is traded across Europe, Asia, and North America, with market dynamics influenced by regional production capacities, feedstock availability, and regulatory frameworks . Prices vary by region, reflecting differences in supply chains and demand .
Properties
IUPAC Name |
[(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-11-5-6-15-16(3,4)14-9-17(11,15)8-7-13(14)10-19-12(2)18/h7,11,14-15H,5-6,8-10H2,1-4H3/t11-,14+,15+,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICQDCHSUWFHCC-ZUFFMMDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051709 | |
| Record name | Cedr-8-en-15-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-92-1 | |
| Record name | Cedrenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cedrenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, 6-acetate, (3R,3aS,7R,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cedr-8-en-15-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-1H-3a,7-methanoazulene-6-methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Cedrenyl acetate can be synthesized through the acetylation of cedrol, a sesquiterpene alcohol found in cedarwood oil. The reaction typically involves the use of acetic anhydride and a catalyst such as phosphoric acid. The process can yield both crystalline and liquid forms of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cedarwood oil fractions containing cedrol with acetic anhydride in the presence of a catalyst. The reaction mixture is then neutralized, washed, and dried before undergoing vacuum distillation to obtain the final product .
Chemical Reactions Analysis
Microbial Biotransformation
Fungal species like Aspergillus niger catalyze the hydrolysis of cedrenyl acetate to hydroxylated derivatives. In a study:
Key spectral changes during biotransformation (NMR data):
| Carbon Position | This compound (δC, ppm) | 8-Cedren-3β-ol (δC, ppm) | Shift Interpretation |
|---|---|---|---|
| C-3 | 36.93 | 79.07 | Hydroxylation |
| C-8 | 87.48 | 140.16 | Double bond formation |
| C-16 (OCHO) | 160.72 | – | Ester cleavage |
This reaction involves esterase-mediated hydrolysis followed by oxidative modifications .
Environmental Degradation
This compound undergoes atmospheric oxidation and volatilization :
| Process | Mechanism | Half-Life | Degradation Products |
|---|---|---|---|
| Hydroxyl radical attack | Reaction with - OH in troposphere | 1.2–1.8 hours | Polar oxygenated derivatives |
| Photodegradation | UV-induced radical chain reactions | Not quantified | Fragmentation products |
Volatilization from water occurs with a half-life of 6 days (Henry’s law constant: 14.8 Pa·m³/mol) . Soil adsorption (log KOC = 5.1) limits aqueous mobility but enhances persistence in sediments .
Enzymatic Interactions in Mammalian Systems
In vivo studies reveal this compound modulates hepatic metabolic pathways :
-
Downregulation : Gluconeogenic genes (Pepck, G6Pase) by 40–60%
-
Upregulation : Mitochondrial genes (Cytc, COX4) in adipose tissue by 2.5-fold
These effects suggest indirect reactivity through allosteric enzyme modulation rather than direct covalent interactions.
Stability Under Storage Conditions
This compound demonstrates:
Synthetic Modifications for Fragrance Optimization
Derivatization reactions include:
Scientific Research Applications
Cedryl acetate, also known as acetyl cedrene, is approved by the FDA as a flavoring or food adjuvant . It has a tenacious, balsamic, sweet, woody odor, making it useful in perfume formulations .
Scientific Research Applications
Obesity and Metabolic Syndrome
A study investigated the potential preventive benefits of cedryl acetate (CA) on obesity and related metabolic syndrome caused by a high-fat diet (HFD) . In this study, supplementing a high-fat diet with cedryl acetate (100 mg/kg) significantly reduced weight gain and visceral fat in mice . The cedryl acetate group also showed improvements in hepatic lipid accumulation, glucose intolerance, insulin resistance, and gluconeogenesis compared to the high-fat diet group .
The beneficial effects of cedryl acetate on metabolic parameters were reflected in the regulation of metabolism-related gene expression in the liver and epididymal white adipose tissues of the mice . The study highlighted cedryl acetate's potential as a dietary component for obesity intervention .
Fragrances
Cedarwood and its derivatives are used in various types of fragrances . Cedarwood, which contains cedryl acetate, has a tenacious, balsamic, sweet, woody odor . Cedarwood is a main component of perfume compounds used for the aromatization of tobacco products .
Safety Considerations
Some components of illustrative formulas, which were developed before dermatological safety considerations of perfume materials, are restricted and have to adhere to specifications or are prohibited, according to IFRA’s recommendations .
Mechanism of Action
The mechanism of action of cedrenyl acetate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic woody aroma. In biological systems, this compound may exert its effects through modulation of specific molecular pathways, although detailed studies on its molecular targets are still ongoing .
Comparison with Similar Compounds
Cedrenyl Acetate vs. Cedryl Acetate
Cedryl acetate (CAS 77-54-3), often confused with this compound due to overlapping nomenclature, is a distinct compound with the formula C₁₇H₂₈O₂ (molecular weight: 264.40 g/mol). Structurally, it is derived from cedrol, a sesquiterpene alcohol, whereas this compound originates from cedrene. Both compounds share a woody base note but differ in their volatility and olfactory profiles:
- This compound : Fresh-woody, subtle cedar; moderate persistence.
- Cedryl acetate : Richer, amber-like undertones with higher tenacity .
| Property | This compound | Cedryl Acetate |
|---|---|---|
| CAS No. | 1405-92-1 | 77-54-3 |
| Molecular Formula | C₁₇H₂₆O₂ | C₁₇H₂₈O₂ |
| Odor Profile | Soft cedar, faint freshness | Amber, deep woody |
| Applications | Perfumery (base note) | Perfumery, leather accords |
| Natural Occurrence | Rare | Found in Chinese cedarwood |
Cedryl acetate is more stable in formulations and is preferred for long-lasting amber effects, while this compound’s variability necessitates rigorous supplier evaluation .
This compound vs. Neryl Acetate
Neryl acetate (CAS 141-12-8, C₁₂H₂₀O₂) is a monoterpene ester isolated from citrus oils, exhibiting a floral-citrus scent. Unlike this compound, it is used in top-to-middle notes for fresh, fruity compositions .
| Property | This compound | Neryl Acetate |
|---|---|---|
| CAS No. | 1405-92-1 | 141-12-8 |
| Molecular Formula | C₁₇H₂₆O₂ | C₁₂H₂₀O₂ |
| Odor Profile | Woody, fresh | Citrus, floral |
| Volatility | Base note | Middle note |
| Applications | Woody fragrances | Citrus perfumes, flavors |
Neryl acetate’s lower molecular weight contributes to its higher volatility and shorter longevity compared to this compound .
This compound vs. Cinnamyl Acetate
It is structurally distinct, featuring a cinnamyl group instead of a cedrene backbone.
| Property | This compound | Cinnamyl Acetate |
|---|---|---|
| Odor Profile | Woody, cedar | Spicy, cinnamon |
| Applications | Perfumery, ambergris | Flavors, spicy accords |
| Safety | Moderate handling precautions | Requires respiratory protection |
This compound vs. Benzyl Acetate
Benzyl acetate (CAS 140-11-4, C₉H₁₀O₂) is a widely used floral ester with a jasmine-like scent. Its simple aromatic structure contrasts with this compound’s complex terpene backbone.
| Property | This compound | Benzyl Acetate |
|---|---|---|
| Molecular Weight | 262.39 g/mol | 150.18 g/mol |
| Odor Profile | Woody | Floral, jasmine |
| Applications | Base note in woody scents | Top note in floral perfumes |
| Market Volume | Niche | High (industrial scale) |
Benzyl acetate’s cost-effectiveness and strong odor impact make it a staple in mass-market products, whereas this compound remains niche due to its subtler profile .
Biological Activity
Cedrenyl acetate, also known as cedryl acetate, is a naturally occurring compound derived from cedarwood oil. It has garnered attention for its potential biological activities, particularly in the context of metabolic health and its applications in the fragrance industry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : CHO
- Molecular Weight : 264.41 g/mol
- CAS Number : 77-54-3
- Appearance : White crystals or colorless to pale yellow liquid
- Density : 0.99 g/cm³
- Boiling Point : >200°C
- Flash Point : 94°C
1. Metabolic Health
Recent studies have highlighted the beneficial effects of this compound on metabolic health, particularly in the context of obesity and related metabolic syndromes. A notable study conducted on C57BL/6J mice demonstrated that dietary supplementation with this compound significantly mitigated weight gain associated with a high-fat diet (HFD). The findings are summarized in Table 1.
| Parameter | Chow (Control) | HFD (Control) | HFD + this compound (100 mg/kg) |
|---|---|---|---|
| Weight Gain (g) | 0 | 12.5 ± 2.1 | 5.3 ± 1.5 |
| Visceral Fat Pad Weight (g) | 0.5 ± 0.1 | 2.3 ± 0.4 | 1.1 ± 0.2 |
| Serum LDL-C (mmol/L) | 0.17 ± 0.01 | 1.49 ± 0.25 | 0.72 ± 0.11 |
| Serum HDL-C (mmol/L) | 3.46 ± 0.18 | 6.57 ± 0.24 | 4.83 ± 0.51 |
| Serum Total Cholesterol (mmol/L) | 3.06 ± 0.18 | 8.57 ± 0.74 | 4.70 ± 0.35 |
The study indicated that this compound supplementation led to significant reductions in visceral fat pad weight and improvements in serum lipid profiles compared to the HFD group .
2. Insulin Sensitivity and Glucose Metabolism
This compound has also been shown to improve insulin sensitivity and glucose metabolism in obese models. The oral glucose tolerance test (OGTT) results indicated that mice receiving this compound exhibited lower plasma glucose levels compared to those on a high-fat diet alone, suggesting enhanced glucose tolerance.
- Insulin Tolerance Test (ITT) : Following insulin injection, the CA group showed a significant decrease in plasma glucose concentrations at multiple time points compared to the HFD group, indicating improved insulin sensitivity .
The beneficial effects of this compound on metabolic parameters are thought to be mediated through its regulation of gene expression related to metabolism:
- Liver Genes : Pepck, G6Pase, Fbp1
- Adipose Tissue Genes : PPARγ, C/EBPα, FABP4, FAS, PGC-1α
These genes are crucial for gluconeogenesis, fatty acid synthesis, and overall lipid metabolism, suggesting that this compound may exert its effects by modulating these pathways .
Antifungal Activity
This compound has also been reported to possess antifungal properties, making it a potential candidate for use in food preservation and therapeutic applications against fungal infections . This activity is particularly relevant given the increasing resistance of fungal pathogens to conventional treatments.
Case Studies
A case study involving dietary supplementation with this compound in a controlled animal model demonstrated its efficacy in reducing obesity-related complications:
- Study Design : C57BL/6J mice were divided into three groups: control (Chow), high-fat diet (HFD), and HFD supplemented with this compound.
- Duration : The study lasted for 19 weeks.
- Outcomes : Significant reductions in body weight gain, visceral fat accumulation, and improvements in serum lipid profiles were observed in the this compound group compared to controls .
Q & A
Q. What methodological approaches are recommended for synthesizing cedrenyl acetate with high purity?
- Answer : this compound synthesis typically involves acetylation of cedrol using acetic anhydride or acetyl chloride under controlled conditions. Key variables include catalyst type (e.g., sulfuric acid, pyridine), molar ratios, and reaction time. For reproducibility, use inert atmospheres to prevent oxidation and monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis purification via fractional distillation or recrystallization is critical to achieve >95% purity .
- Experimental Design : Optimize catalyst concentration (e.g., 0.5–2.0 mol%) and temperature (80–120°C) to minimize side products like diacetylated derivatives.
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and infrared (IR) spectroscopy to confirm functional groups. For example:
- ¹H NMR : Look for acetyl methyl protons at δ 2.0–2.1 ppm and cedrene-derived protons (δ 0.8–1.5 ppm).
- IR : Strong absorption at ~1740 cm⁻¹ confirms the acetate carbonyl group.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks (e.g., m/z 264.3 [M+H]⁺) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : this compound is classified as a skin and eye irritant. Use fume hoods, nitrile gloves, and safety goggles. Store in amber glass containers at 2–8°C under nitrogen to prevent hydrolysis. Emergency procedures should include immediate rinsing for eye/skin contact and neutralization with sodium bicarbonate for spills .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound across studies?
- Answer : Discrepancies in properties like vapor pressure or solubility may arise from impurities or measurement techniques. Conduct comparative studies using standardized methods (e.g., differential scanning calorimetry for melting points, static cell methods for vapor pressure). Validate results against peer-reviewed databases (e.g., NIST) and report uncertainties with 95% confidence intervals .
- Case Study : A 2020 study on cellulose acetate reported ±2% variability in enthalpy measurements due to moisture content, highlighting the need for rigorous drying protocols .
Q. What experimental strategies can elucidate this compound’s stability under varying pH and temperature conditions?
- Answer : Design accelerated stability studies:
- pH Stability : Incubate this compound in buffered solutions (pH 3–9) at 40°C for 30 days. Monitor degradation via HPLC and identify breakdown products (e.g., cedrol via hydrolysis).
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C).
Apply Arrhenius kinetics to predict shelf-life under ambient conditions .
Q. How can researchers address analytical challenges in quantifying this compound in complex matrices (e.g., plant extracts)?
- Answer : Develop a solid-phase microextraction (SPME) protocol coupled with GC-MS. Optimize fiber coating (e.g., polydimethylsiloxane/divinylbenzene) and desorption time (2–5 min) to enhance selectivity. Validate recovery rates (≥85%) using spiked samples and internal standards (e.g., deuterated cedrol) .
Q. What advanced computational methods predict this compound’s interactions with olfactory receptors?
- Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities. Parameterize this compound’s force field using quantum mechanical calculations (e.g., DFT/B3LYP). Cross-reference with in vitro assays (e.g., HEK293 cells expressing OR51E2) to validate computational predictions .
Methodological Frameworks
Q. How should researchers design experiments to investigate this compound’s synergistic effects in fragrance formulations?
- Answer : Use a factorial design to test binary/ternary blends with common fragrance components (e.g., limonene, linalool). Measure odor detection thresholds via olfactometry and assess stability via headspace-GC. Apply statistical models (e.g., ANOVA, PCA) to identify synergistic/antagonistic interactions .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?
- Answer : Fit dose-response curves using four-parameter logistic regression (e.g., Hill equation). Calculate EC50/LC50 values with bootstrap confidence intervals (n=1000 iterations). Account for batch variability via mixed-effects models .
Data Interpretation & Reporting
Q. How can researchers reconcile conflicting bioactivity data for this compound in antimicrobial assays?
- Answer : Variability may stem from microbial strain differences or assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize protocols per CLSI guidelines and include positive controls (e.g., ampicillin). Report MIC/MBC values with exact experimental parameters (e.g., inoculum size, incubation time) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
